H-beta,beta-Dimethyl-L-cys(pmebzl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

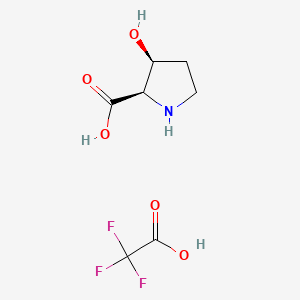

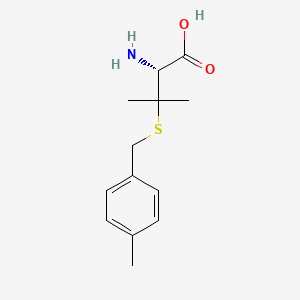

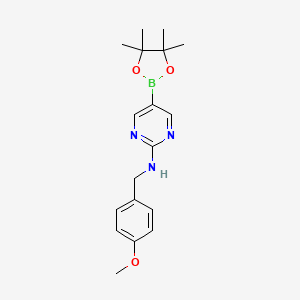

H-beta,beta-Dimethyl-L-cys(pmebzl)-OH, also known as DM-Cys-OH, is a synthetic peptide that has been studied for its potential applications in various scientific fields. This peptide has been synthesized using solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a growing peptide chain. DM-Cys-OH has been found to have promising properties that make it a potential candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Microscopic Investigation of Hydration Properties

Research into the hydration properties of cyclodextrins (CDs) and their substituted forms reveals that modifications like methoxy substitution impact the water dynamics within these molecules' cavities and surrounding hydration layers. Molecular dynamics simulations of beta-cyclodextrin (BCD) and its methyl-substituted derivatives indicate that such substitutions slow down the translational and rotational motions of water molecules, with the degree of confinement increasing alongside the substitution of OH groups. This study underscores the microscopic interplay between water molecules and substituted CDs, highlighting the potential for using these derivatives in various scientific applications where water molecule behavior is a crucial factor (Jana & Bandyopadhyay, 2009).

Inclusion Ability and Stability of Cyclodextrins

The inclusion ability of cyclodextrins (CDs), including their ability to form inclusion complexes with other molecules, is significantly affected by the ring size, asymmetry, and methylation. A theoretical study demonstrated that methylation enhances the inclusion ability and stability of CDs with various molecules, indicating the potential of methylated CDs in drug delivery and molecular encapsulation applications (Aree, 2013).

Role of Aryl Hydrocarbon Receptor in Polycyclic Aromatic Hydrocarbon Metabolism

The expression and metabolism of polycyclic aromatic hydrocarbons (PAHs) in human cells have been characterized, highlighting the role of the aryl hydrocarbon receptor in modulating enzyme expression involved in PAH metabolism. This research could inform future studies on the environmental and health impacts of PAHs, including those related to cyclodextrin derivatives (Larsen et al., 1998).

Electrically Conducting Properties of Polythiazoles

The synthesis and characterization of poly(thiazole-2,5-diyl) and its derivatives have revealed their potential as semiconducting materials with applications in electronic devices. These findings may guide the development of new materials for electronics and photonics, leveraging the unique properties of cyclodextrin derivatives (Maruyama et al., 1995).

Hydroxyl Radical Generation from Ambient Particles

Studies on the generation of hydroxyl radicals from ambient particulate matter indicate the involvement of environmentally persistent free radicals (EPFRs) in generating significant levels of hydroxyl radicals. This research has implications for understanding the environmental and health impacts of air pollution, including the roles of cyclodextrin derivatives in mitigating these effects (Gehling et al., 2014).

Propiedades

IUPAC Name |

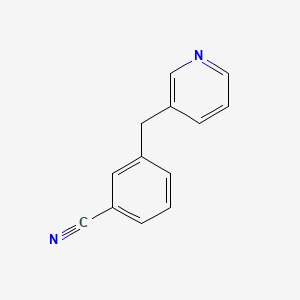

(2R)-2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGXZBVIVDNKTB-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)